molecular formula C13H15ClN2O2 B1440476 N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide CAS No. 1142192-04-8

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide

Cat. No.: B1440476
CAS No.: 1142192-04-8
M. Wt: 266.72 g/mol
InChI Key: WWRUIOPEMGVHOR-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a chloro group and a hydroxypropynyl group, along with a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Addition of the Hydroxypropynyl Group: The hydroxypropynyl group is introduced via a nucleophilic substitution reaction, often using propargyl alcohol as a starting material.

    Attachment of the Pivalamide Moiety: The final step involves the formation of the pivalamide group through an amide coupling reaction, typically using pivaloyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-benzamide: Contains a benzamide group, offering different chemical properties.

Uniqueness

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pivalamide moiety provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-[2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)12(18)16-10-7-6-9(5-4-8-17)15-11(10)14/h6-7,17H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUIOPEMGVHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673924
Record name N-[2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-04-8
Record name Propanamide, N-[2-chloro-6-(3-hydroxy-1-propyn-1-yl)-3-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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